molecular formula C11H9N5O B292061 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one

2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one

Cat. No. B292061
M. Wt: 227.22 g/mol
InChI Key: VZUNUJFSFLXLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one, also known as MTQ, is a small molecule compound that has gained attention in scientific research for its potential applications in the field of medicine. MTQ is a heterocyclic compound that contains a quinazolinone ring fused with a triazole ring. The compound has shown promising results in various studies, particularly in the area of cancer research.

Mechanism of Action

The exact mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one is not fully understood, but studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one has also been shown to induce DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one has also been shown to induce oxidative stress, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one has also shown promising results in various studies, particularly in the area of cancer research. However, there are also limitations to using 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for research on 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one. One potential direction is to further investigate the compound's mechanism of action, particularly in relation to its ability to induce apoptosis in cancer cells. Another direction is to test the compound in animal models to determine its safety and efficacy in vivo. Additionally, researchers could explore the potential use of 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one in combination with other anti-cancer agents to enhance its effectiveness. Overall, 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one shows promise as a potential anti-cancer agent, and further research is needed to fully understand its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one involves the reaction of 2-methyl-3-nitroquinazolin-4(3H)-one with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate compound, which is then treated with acid to yield the final product. The synthesis of 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one is a relatively simple process, and the compound can be obtained in good yield.

Scientific Research Applications

2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one has been the subject of several scientific studies, particularly in the area of cancer research. The compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-methyl-3-(1H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for cancer treatment.

properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

2-methyl-3-(1H-1,2,4-triazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C11H9N5O/c1-7-14-9-5-3-2-4-8(9)10(17)16(7)11-12-6-13-15-11/h2-6H,1H3,(H,12,13,15)

InChI Key

VZUNUJFSFLXLAI-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC=NN3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC=NN3

Origin of Product

United States

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